Cholesteryl n-(trimethylammonioethyl)carbamate chloride
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Overview
Description
"tert-butyl (1R,2S)-2-aminocyclohexylcarbamate"
Synthesis Analysis
The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, involves an iodolactamization as a key step. This process leads to the formation of a highly functionalized compound through an efficient sequence (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid reveals a Z-configuration of the cyclopropane ring, showcasing hydrogen bonds forming dimers and chains, which significantly influences the conformation in the crystal state (Cetina et al., 2003).
Chemical Reactions and Properties
Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of the tert-butyl group in facilitating reactions with a variety of electrophiles to yield high-yield N-ester type compounds (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, as a cyclic amino acid ester, characterized by single crystal X-ray diffraction, highlights significant physical properties including a monoclinic space group and a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).
"Cholesteryl n-(trimethylammonioethyl)carbamate chloride"
Synthesis Analysis
The reaction of amines with cholesteryl chloroformate demonstrates the formation of N-substituted cholesteryl carbamates, showcasing the utility of cholesteryl chloroformate in isolating and identifying amines, with thermal decomposition leading to various products including cholesterol (McKay & Vavasour, 1953).
Molecular Structure Analysis
Cholesteryl carbamates, prepared through the reaction with cholesteryl chloroformate and amine derivatives, display liquid crystals properties, indicating the significance of the cholesteryl moiety in determining molecular structure and mesomorphic characteristics (Baciu et al., 2001).
Chemical Reactions and Properties
Synthesis of cholesteryl polyamine carbamates highlights their potential as gene delivery models, with detailed interpretations of their chemical structures and charges, showcasing the impact of the cholesteryl group on the compound's reactivity and interaction with DNA (Geall et al., 2000).
Physical Properties Analysis
The synthesis and liquid crystal properties of urethans, including cholesteryl N-para-substituted-phenylcarbamates, elucidate the mesophase stability and the influence of the cholesteryl moiety on liquid crystalline behavior, demonstrating the versatility of cholesteryl carbamates in material science (Verbit & Lorenzo, 1975).
Scientific Research Applications
Isolation and Identification of Amines : Cholesteryl chloroformate, a related compound, can isolate small amounts of amines from aqueous solutions as N-substituted cholesteryl carbamates. These derivatives are easily isolated and identified, useful for identifying amines in degradative studies (McKay & Vavasour, 1953).
Liquid Crystals Properties : Carbamates derivatives from cholesterol, including cholesteryl carbamates, exhibit properties of liquid crystals. These compounds have been studied for their potential in creating new materials with unique properties, such as transport properties and mesomorphic characteristics (Baciu et al., 2001).
Study of Urethans in Liquid Crystal Systems : Cholesteryl N-para-substituted-phenylcarbamates exhibit cholesteric mesophases, indicating their potential application in liquid crystal technology. The study of these compounds helps in understanding the properties of urethans in liquid crystal systems (Verbit & Lorenzo, 1975).
Inhibition of Cholesteryl Ester Hydrolase : Cholesteryl N-alkyl carbamates were studied as potential inhibitors of cholesteryl ester hydrolases, enzymes involved in lipid metabolism. This research is significant in understanding and potentially treating diseases related to lipid metabolism (Harrison et al., 1990).
Formation of Hydrogel Nanoparticles : Cholesteryl-bearing poly(L-lysine), formed by the reaction of cholesteryl N-(6-isocyanatehexyl) carbamate with poly(L-lysine), leads to the formation of hydrogel nanoparticles. This has implications in drug delivery and biomaterials research (Akiyoshi et al., 2000).
Gene Delivery to Tumor Cells : Cholesteryl carbamate-based nanoparticles and liposomes have been studied for their efficiency in delivering small interfering RNA (siRNA) into tumor cells. This research is crucial for advancing gene therapy, particularly in cancer treatment (Hattori et al., 2015).
properties
IUPAC Name |
2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMOADAXWLIUIK-VDBPPDKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl n-(trimethylammonioethyl)carbamate chloride |
Citations
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